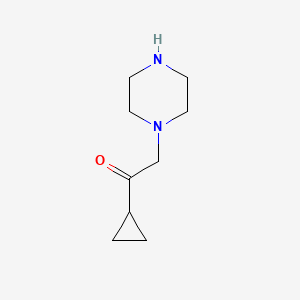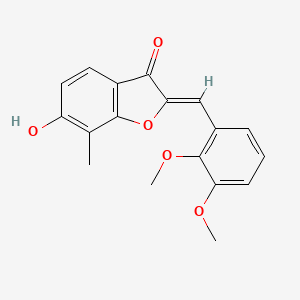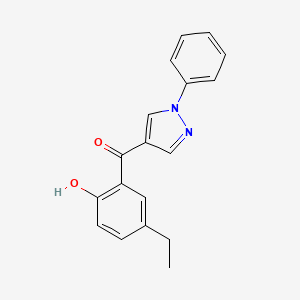
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is a chemical compound with a molecular formula of C9H18N2O. It is a derivative of piperazine, a versatile chemical used in various industrial and pharmaceutical applications. This compound features a cyclopropyl group attached to the ethanone moiety, which is further linked to a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethylamine with chloroacetyl chloride to form cyclopropylmethylaminoacetyl chloride, which is then reacted with piperazine to yield the desired compound. The reaction conditions typically require anhydrous conditions and the use of a suitable solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on biological systems.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist at specific receptors, modulating various physiological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Cyclopropylpiperazine
1-Cyclopropylcarbonylpiperazine
Piperazine derivatives used in pharmaceuticals and agrochemicals
Propiedades
IUPAC Name |
1-cyclopropyl-2-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-1-2-8)7-11-5-3-10-4-6-11/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOLOEMYAQRUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B7835872.png)

![6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine](/img/structure/B7835899.png)








![ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B7835962.png)
![2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid)](/img/structure/B7835975.png)
acetic acid](/img/structure/B7835983.png)
